HS-173 HS-173 HS-173 is an imidazopyridine analog that acts as a PI3Kα inhibitor with an IC50 value of 0.8 nM. It demonstrates antiproliferative activity in T47D, SK-BR-3, and MCF-7 cells with IC50 values of 0.6, 1.5, and 7.8 μM, respectively. HS-173 is reported to induce apoptosis by arresting the cell cycle at the G2/M phase and by activating caspases. It has also been shown to block VEGF-induced angiogenesis both in vitro and in vivo.
HS-173 is a potent PI3Kα inhibitor with potential anticancer activity. HS-173 inhibited the PI3K signaling pathway, and showed anti-proliferative effects on cancer cells. Also, HS-173 induced cell cycle arrest at the G/M phase and apoptosis. In addition, HS-173 decreased the expression HIF-1α and VEGF which play an important role in angiogenesis. This effect was confirmed by the suppression of tube formation and migration assay in vitro. Furthermore, HS-173 diminished blood vessel formation in the Matrigel plug assay in mice. Therefore, HS-173 is considered as a novel drug candidate to treat cancer patients.
Brand Name: Vulcanchem
CAS No.: 1276110-06-5
VCID: VC0548061
InChI: InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4
Molecular Formula: C21H18N4O4S
Molecular Weight: 422.5 g/mol

HS-173

CAS No.: 1276110-06-5

Cat. No.: VC0548061

Molecular Formula: C21H18N4O4S

Molecular Weight: 422.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

HS-173 - 1276110-06-5

Specification

Description HS-173 is an imidazopyridine analog that acts as a PI3Kα inhibitor with an IC50 value of 0.8 nM. It demonstrates antiproliferative activity in T47D, SK-BR-3, and MCF-7 cells with IC50 values of 0.6, 1.5, and 7.8 μM, respectively. HS-173 is reported to induce apoptosis by arresting the cell cycle at the G2/M phase and by activating caspases. It has also been shown to block VEGF-induced angiogenesis both in vitro and in vivo.
HS-173 is a potent PI3Kα inhibitor with potential anticancer activity. HS-173 inhibited the PI3K signaling pathway, and showed anti-proliferative effects on cancer cells. Also, HS-173 induced cell cycle arrest at the G/M phase and apoptosis. In addition, HS-173 decreased the expression HIF-1α and VEGF which play an important role in angiogenesis. This effect was confirmed by the suppression of tube formation and migration assay in vitro. Furthermore, HS-173 diminished blood vessel formation in the Matrigel plug assay in mice. Therefore, HS-173 is considered as a novel drug candidate to treat cancer patients.
CAS No. 1276110-06-5
Molecular Formula C21H18N4O4S
Molecular Weight 422.5 g/mol
IUPAC Name ethyl 6-[5-(benzenesulfonamido)pyridin-3-yl]imidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3
Standard InChI Key SEKOTFCHZNXZMM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4
Canonical SMILES CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4
Appearance white to off-white solid powder

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